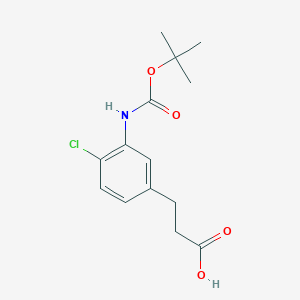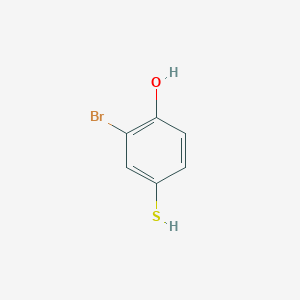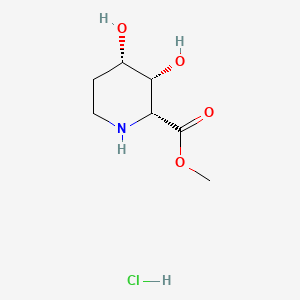
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Hydroxylation: The piperidine derivative undergoes hydroxylation to introduce hydroxyl groups at the 3 and 4 positions.
Esterification: The hydroxylated piperidine is then esterified to form the carboxylate ester.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Continuous Flow Processing: Continuous flow reactors are employed for more efficient and scalable production.
化学反応の分析
Types of Reactions
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various piperidine derivatives with different functional groups, such as ketones, aldehydes, and substituted piperidines.
科学的研究の応用
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxylate ester play a crucial role in its binding to target molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride can be compared with other similar compounds, such as:
Methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate: Lacks the hydrochloride salt form.
rac-methyl(2S,3S,4R)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride: Different stereochemistry.
Methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrobromide: Different halide salt.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its chemical properties and applications.
特性
分子式 |
C7H14ClNO4 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
methyl (2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-12-7(11)5-6(10)4(9)2-3-8-5;/h4-6,8-10H,2-3H2,1H3;1H/t4-,5+,6-;/m0./s1 |
InChIキー |
FEUAHKXIVVUJAE-YAFCINRGSA-N |
異性体SMILES |
COC(=O)[C@H]1[C@H]([C@H](CCN1)O)O.Cl |
正規SMILES |
COC(=O)C1C(C(CCN1)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


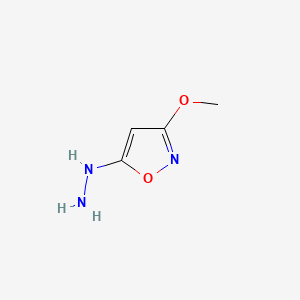



![Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13577411.png)
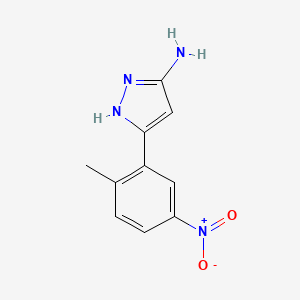

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)

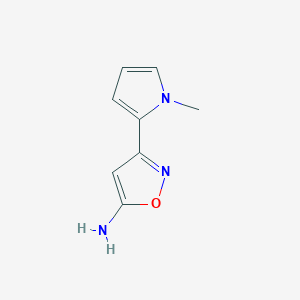
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)

